molecular formula C8H11FO3 B13459764 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

Cat. No.: B13459764
M. Wt: 174.17 g/mol
InChI Key: KYZKNVQUXSZXFR-UHFFFAOYSA-N
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Description

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is a chemical compound with the molecular formula C8H11FO3 and a molecular weight of 174.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluoromethyl group and an oxabicyclohexane ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid typically involves the reaction of fluoromethyl-substituted precursors with oxabicyclohexane derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group and the oxabicyclohexane ring play crucial roles in its binding affinity and reactivity with target molecules. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid is unique due to its specific combination of a fluoromethyl group and an oxabicyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H11FO3

Molecular Weight

174.17 g/mol

IUPAC Name

2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid

InChI

InChI=1S/C8H11FO3/c9-4-8-2-7(3-8,5-12-8)1-6(10)11/h1-5H2,(H,10,11)

InChI Key

KYZKNVQUXSZXFR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CF)CC(=O)O

Origin of Product

United States

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